

Pyridine-2,5-dicarboxamide: A Versatile Scaffold in Supramolecular Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyridine-2,5-dicarboxamide*

Cat. No.: *B1311706*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,5-dicarboxamide is a heterocyclic compound that has garnered significant interest as a versatile building block in the field of supramolecular chemistry. Its rigid, planar structure, coupled with the presence of multiple hydrogen bonding donor and acceptor sites, allows for the rational design and synthesis of complex, self-assembling architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of **pyridine-2,5-dicarboxamide**, with a focus on its role in the development of novel supramolecular structures and its potential in drug discovery.

The unique arrangement of the carboxamide groups at the 2 and 5 positions of the pyridine ring imparts a distinct geometry and electronic distribution compared to its more studied isomer, pyridine-2,6-dicarboxamide. This difference in substitution pattern influences the directionality of hydrogen bonds and the overall shape of the resulting supramolecular assemblies, leading to the formation of unique structures such as helices, sheets, and coordination polymers. Furthermore, the pyridine nitrogen and amide functionalities can act as ligands for metal coordination, expanding the range of accessible structures and applications.

Core Physicochemical and Spectral Data

The foundational precursor to **pyridine-2,5-dicarboxamide** is pyridine-2,5-dicarboxylic acid. The properties of this starting material are crucial for the synthesis and characterization of its derivatives.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ NO ₄	
Molecular Weight	167.12 g/mol	
pK _{a1}	2.46	[1]
pK _{a2}	4.84	[1]

Solubility Data of Pyridine-2,5-dicarboxylic Acid

Solvent	Solubility	Reference(s)
Water	1.237 g/L at 25 °C	[1]
Alcohols (Ethanol, Methanol)	Soluble	[1]
Aqueous Bases	Soluble (due to salt formation)	[1]
Polar Organic Solvents (DMSO, DMF)	Soluble	[1]

Spectral Data of Pyridine-2,5-dicarboxylic Acid

Spectroscopy	Key Features	Reference(s)
¹ H NMR (90 MHz in DMSO-d ₆)	Three aromatic proton signals in the downfield region, characteristic of a substituted pyridine ring.	[1]
¹³ C NMR	Seven distinct signals corresponding to the seven carbon atoms. Carboxylic acid carbons appear at the most downfield chemical shifts.	[1]
Infrared (IR) (KBr disc)	Broad O-H stretch (2500-3300 cm ⁻¹), strong C=O stretch (~1700 cm ⁻¹), and C-N/C=C stretches of the pyridine ring (1400-1600 cm ⁻¹).	[1]

Experimental Protocols

Synthesis of Pyridine-2,5-dicarboxylic Acid

A common and effective method for the synthesis of high-purity pyridine-2,5-dicarboxylic acid involves the oxidation of 6-methylnicotinic acid.[1]

Materials:

- 6-methylnicotinic acid
- Potassium permanganate (KMnO₄)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Decolorizing carbon
- Distilled water

Procedure:

- Oxidation: In a suitable reaction vessel, dissolve 6-methylnicotinic acid in an aqueous solution of sodium hydroxide. While stirring vigorously, slowly add a solution of potassium permanganate in water. The reaction is exothermic and should be controlled by external cooling if necessary. Continue stirring until the purple color of the permanganate has disappeared.
- Filtration: Filter the reaction mixture to remove the manganese dioxide (MnO_2) byproduct. Wash the filter cake with a small amount of hot water.[\[1\]](#)
- Acidification: Combine the filtrate and washings and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid with stirring to acidify the solution to a pH of 2-3. A precipitate of crude pyridine-2,5-dicarboxylic acid will form.[\[1\]](#)
- Purification: Collect the crude product by filtration and wash with cold water. For further purification, dissolve the crude product in a dilute aqueous solution of ammonia and add a small amount of decolorizing carbon. Heat the solution gently and then filter to remove the carbon. Re-precipitate the pure product by adding hydrochloric acid to adjust the pH to 2-3.[\[1\]](#)
- Drying: Collect the purified pyridine-2,5-dicarboxylic acid by filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.[\[1\]](#)

Synthesis of Pyridine-2,5-dicarbonyl dichloride

The conversion of the dicarboxylic acid to the more reactive diacyl chloride is a key step for the synthesis of the dicarboxamide.

Materials:

- Pyridine-2,5-dicarboxylic acid
- Thionyl chloride ($SOCl_2$)
- Toluene (dry)
- N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

- Suspend pyridine-2,5-dicarboxylic acid in dry toluene.
- Add a catalytic amount of DMF.
- Slowly add an excess of thionyl chloride to the suspension.
- Heat the mixture to reflux and maintain for several hours until the evolution of gas ceases and the solid has dissolved.
- Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude pyridine-2,5-dicarbonyl dichloride, which can be used in the next step without further purification.

Synthesis of Pyridine-2,5-dicarboxamide

This protocol describes a general method for the synthesis of the parent **pyridine-2,5-dicarboxamide**.

Materials:

- Pyridine-2,5-dicarbonyl dichloride
- Ammonia solution (concentrated)
- Dichloromethane (DCM) (dry)

Procedure:

- Dissolve the crude pyridine-2,5-dicarbonyl dichloride in dry DCM and cool the solution in an ice bath.
- Slowly add an excess of concentrated ammonia solution dropwise with vigorous stirring. A precipitate will form immediately.
- Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

- Collect the solid product by filtration.
- Wash the solid successively with water and a small amount of cold DCM to remove any unreacted starting materials and byproducts.
- Dry the resulting white solid under vacuum to yield **pyridine-2,5-dicarboxamide**. Further purification can be achieved by recrystallization from a suitable solvent such as water or ethanol.

Supramolecular Chemistry and Applications

The unique geometry of **pyridine-2,5-dicarboxamide**, with its offset amide groups, predisposes it to form helical or pleated supramolecular structures through intermolecular hydrogen bonding. This is in contrast to the 2,6-isomer, which often forms linear tapes or macrocycles. The amide N-H groups act as hydrogen bond donors, while the carbonyl oxygens and the pyridine nitrogen serve as acceptors.

Coordination Chemistry

The parent molecule, pyridine-2,5-dicarboxylic acid, is an excellent ligand for the construction of coordination polymers. It can adopt various coordination modes, acting as a bidentate ligand through the nitrogen atom and one of the carboxylate oxygen atoms.[2] This versatility allows for the formation of diverse network structures with different metal ions.[2]

Quantitative Data: Stability Constants of Pyridine-2,5-dicarboxylic Acid with Metal Ions

The following table summarizes the stability constants ($\log \beta$) for complexes of pyridine-2,5-dicarboxylate (pdca^{2-}) with various divalent metal ions in aqueous solution.

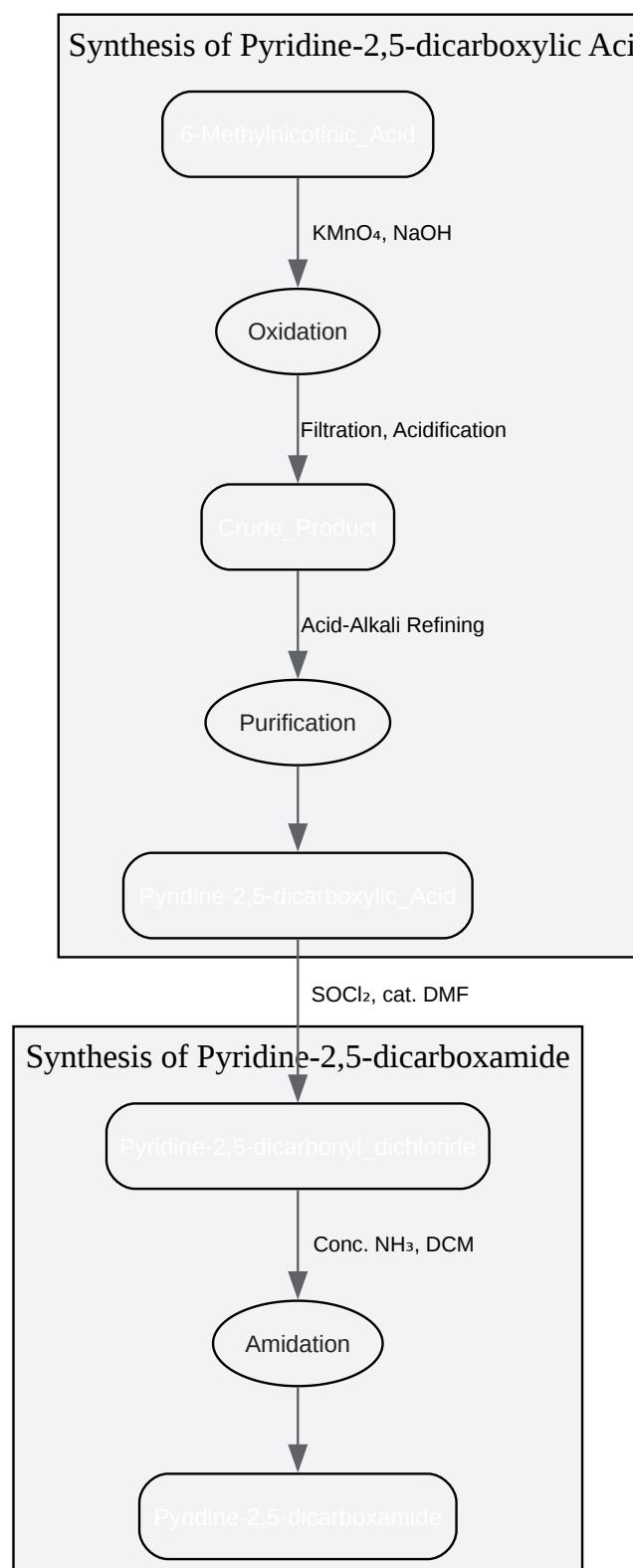
Metal Ion	Major Species	Logarithm of Stability Constant ($\log \beta$)
Zn(II)	$[\text{Zn}(\text{pdca})_2]^{2-}$	12.0
Cd(II)	$[\text{Cd}(\text{pdca})]$	4.5
Cu(II)	$[\text{Cu}(\text{pdca})_2]^{2-}$	14.1

Data sourced from polarographic studies.

Drug Discovery and Biological Activity

Derivatives of the pyridine-2,5-dicarboxy scaffold have shown promise in drug discovery. For instance, various esters of pyridine-2,5-dicarboxylic acid have been synthesized and evaluated for their anti-trypanosomatid activity.

Quantitative Data: In Vitro Activity of Pyridine-2,5-dicarboxylate Esters against *T. cruzi*

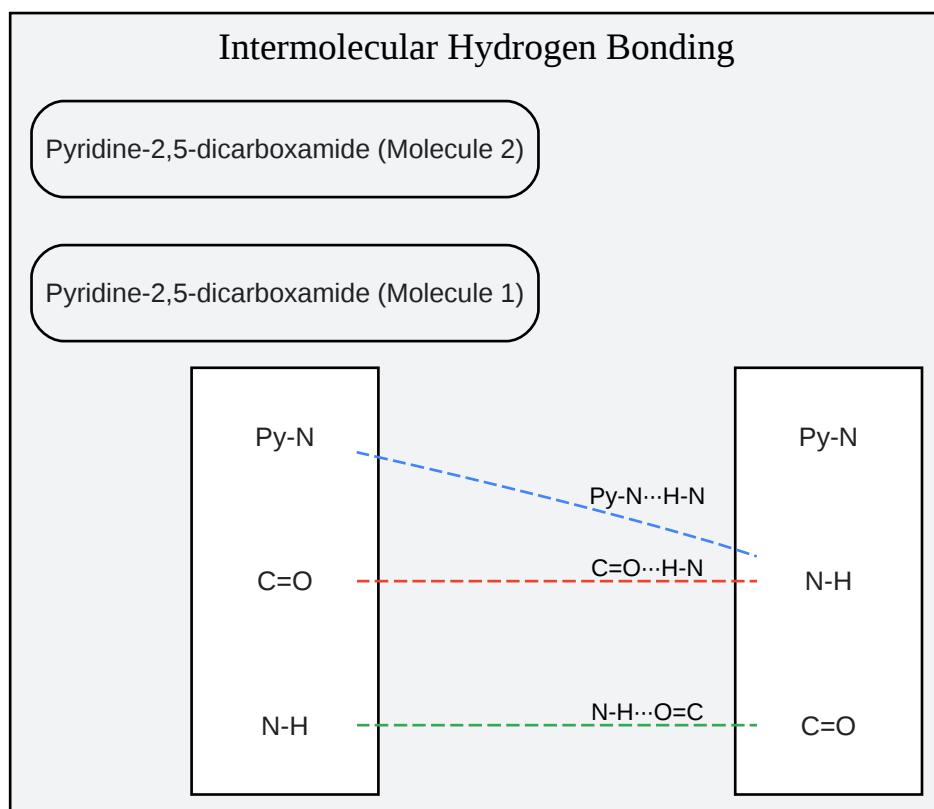

The following table presents the half-maximal inhibitory concentration (IC_{50}) values for a selection of pyridine-2,5-dicarboxylate esters against the NINOA strain of *Trypanosoma cruzi* epimastigotes.

Compound	R ¹	R ²	IC ₅₀ (μM)
3a	Phenyl	Ethyl	>100
4a	Phenyl	Benzyl	42.44
5a	Phenyl	p-methylbenzyl	56.58

Data from in vitro biological evaluation.

Visualizations

Synthesis Workflow


[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **pyridine-2,5-dicarboxamide**.

Coordination Modes of Pyridine-2,5-dicarboxylic Acid

Caption: Common coordination modes with metal ions (M).

Potential Hydrogen Bonding Patterns

[Click to download full resolution via product page](#)

Caption: Potential intermolecular hydrogen bonds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Pyridine-2,5-dicarboxamide: A Versatile Scaffold in Supramolecular Chemistry and Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311706#pyridine-2-5-dicarboxamide-as-a-building-block-in-supramolecular-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com